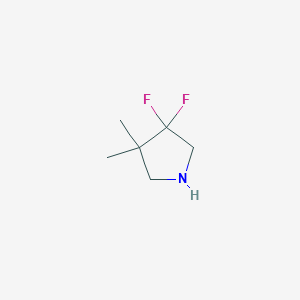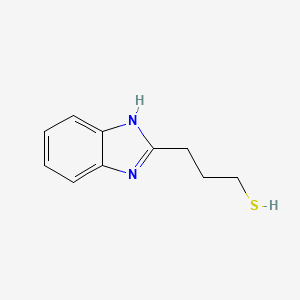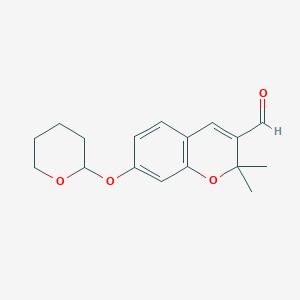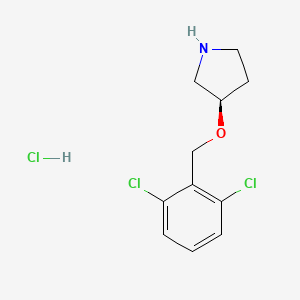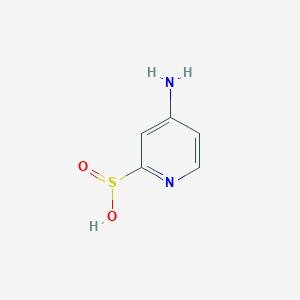
4-Aminopyridine-2-sulfinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopyridine-2-sulfinic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a derivative of 4-aminopyridine, which is known for its ability to enhance neural transmission by blocking potassium channels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2-sulfinic acid typically involves the sulfonation of 4-aminopyridine. One common method includes the reaction of 4-aminopyridine with sulfur dioxide and an oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Aminopyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfhydryl group.
Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfhydryl derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-Aminopyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on neural transmission and its ability to modulate ion channels.
Medicine: Research is ongoing to explore its potential in treating neurological disorders, such as multiple sclerosis and epilepsy.
Industry: It can be used in the development of new materials and as an intermediate in chemical synthesis.
作用機序
The primary mechanism of action of 4-aminopyridine-2-sulfinic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potential in neurons, leading to increased neurotransmitter release and enhanced neuronal signaling. The compound’s effects on neural transmission make it a valuable tool in neuroscience research.
類似化合物との比較
4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve conduction.
2-Aminopyridine:
3-Aminopyridine: Studied for its effects on neural transmission and potential therapeutic uses.
Uniqueness: 4-Aminopyridine-2-sulfinic acid stands out due to its unique sulfinic acid group, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C5H6N2O2S |
|---|---|
分子量 |
158.18 g/mol |
IUPAC名 |
4-aminopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H2,6,7)(H,8,9) |
InChIキー |
DCBHEWUTSHBACA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1N)S(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


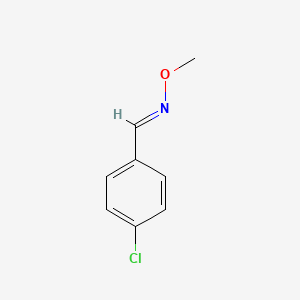

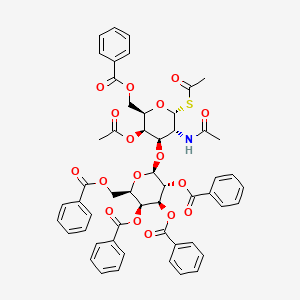
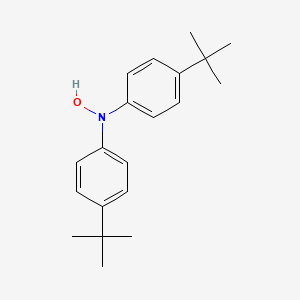
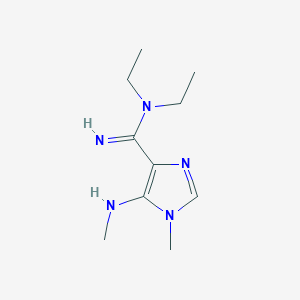
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)
